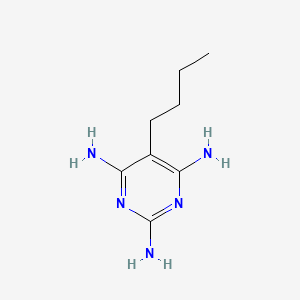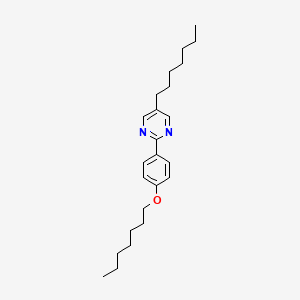
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine: is an organic compound with the molecular formula C24H36N2O . It is a pyrimidine derivative characterized by the presence of heptyl and heptyloxyphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate heptyl and heptyloxyphenyl precursors.
Condensation Reaction: The heptyl and heptyloxyphenyl groups are introduced to the pyrimidine ring through a condensation reaction. This reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes
Biology:
Biochemical Studies: Utilized in the study of biochemical pathways and interactions due to its unique structural properties
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds
Industry:
Wirkmechanismus
The mechanism of action of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyridine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrazine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)triazine
Uniqueness: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine is unique due to its specific combination of heptyl and heptyloxyphenyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
57202-38-7 |
|---|---|
Molekularformel |
C24H36N2O |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-(4-heptoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-10-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
InChI-Schlüssel |
XQQYMNZQNMFGAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


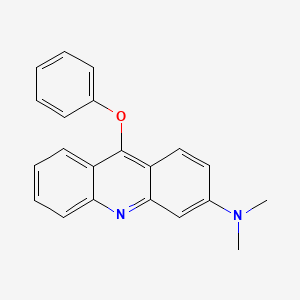
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
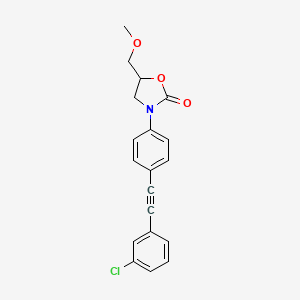
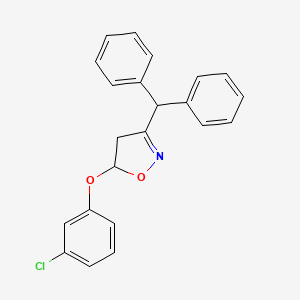
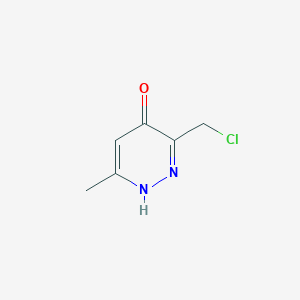
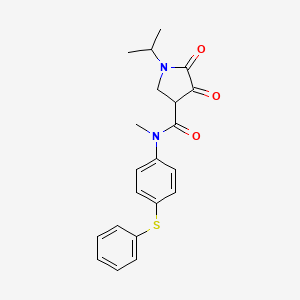
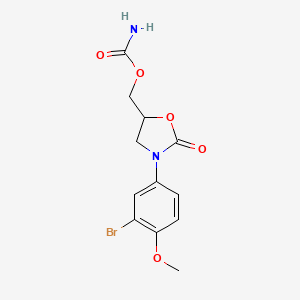
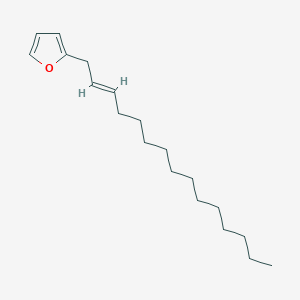
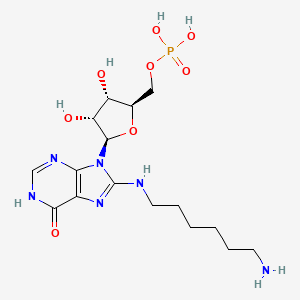
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)

![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
